N',N'-dimethyl-N-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine;oxalic acid
Overview
Description
N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate is an organic compound with the molecular formula C14H24N2O4 It is a derivative of ethanediamine, featuring a phenoxyethoxy group and an oxalate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate typically involves the following steps:
Preparation of N,N-dimethyl-1,2-ethanediamine: This can be achieved by reacting 1,2-ethanediamine with dimethyl sulfate under basic conditions.
Introduction of the phenoxyethoxy group: The N,N-dimethyl-1,2-ethanediamine is then reacted with 2-(2-phenoxyethoxy)ethyl chloride in the presence of a base such as sodium hydroxide to form N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine.
Formation of the oxalate salt: The final step involves reacting the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the phenoxyethoxy group.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the reagents used.
Scientific Research Applications
N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: The compound may be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate involves its interaction with specific molecular targets. The phenoxyethoxy group allows for interactions with hydrophobic pockets in proteins, while the amine groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,2-ethanediamine: Lacks the phenoxyethoxy group, making it less hydrophobic.
N,N-dimethyl-N’-[2-(2-methoxyethoxy)ethyl]-1,2-ethanediamine: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
N,N-dimethyl-N’-[2-(2-phenoxyethoxy)ethyl]-1,2-ethanediamine oxalate is unique due to the presence of the phenoxyethoxy group, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain molecular targets compared to its analogs.
Properties
IUPAC Name |
N',N'-dimethyl-N-[2-(2-phenoxyethoxy)ethyl]ethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2.C2H2O4/c1-16(2)10-8-15-9-11-17-12-13-18-14-6-4-3-5-7-14;3-1(4)2(5)6/h3-7,15H,8-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWKLQHHWYBCKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCOCCOC1=CC=CC=C1.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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